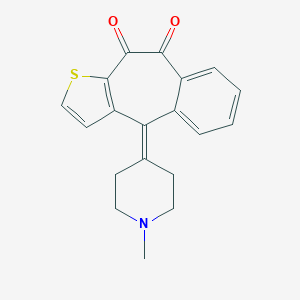

9,10-Dioxo Ketotifen

Description

Contextualization within Ketotifen (B1218977) Biotransformation and Chemical Stability Research

Ketotifen, chemically known as 4,9-dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo lgcstandards.commdpi.comcyclohepta[1,2-b]thiophen-10-one, is primarily metabolized in the liver nih.govdrugbank.com. The main metabolic pathways identified in humans involve N-glucuronide formation, N-demethylation (producing nor-ketotifen), and reduction of the ketone group at position 10 to a hydroxyl derivative nih.govdrugbank.comharborcompounding.come-lactancia.org. While these are considered the primary metabolic routes, the chemical stability of Ketotifen itself is also a subject of study. Ketotifen has been observed to degrade, particularly under alkaline conditions (pH ≥ 10), with oxidation being a noted degradation pathway mdpi.comresearchgate.netnih.gov. These degradation processes, which can occur during manufacturing, storage, or even within biological environments, can lead to the formation of various related substances. 9,10-Dioxo Ketotifen, characterized by the presence of two ketone groups at the 9 and 10 positions of the benzo lgcstandards.commdpi.comcyclohepta[1,2-b]thiophene core, is understood to be a product of such oxidative transformations or a related compound within the Ketotifen chemical space allmpus.comguidechem.com.

Significance of this compound as a Key Impurity and Metabolic Byproduct

This compound, also designated as Ketotifen EP Impurity G, holds considerable significance as a recognized impurity and a critical reference standard in the pharmaceutical industry allmpus.comchemwhat.comallmpus.comsigmaaldrich.com. Its chemical identity is established as 4-(1-Methylpiperidin-4-ylidene)-4H-benzo lgcstandards.commdpi.comcyclohepta[1,2-b]thiophen-9,10-dione, with the CAS Registry Number 43076-16-0 allmpus.comguidechem.comscbt.com. The availability of this compound as a high-purity standard is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), used to monitor the quality of Ketotifen drug products mdpi.comnih.gov. By serving as a reference point, it allows for the accurate detection, identification, and quantification of this specific impurity, thereby ensuring that pharmaceutical formulations comply with stringent regulatory requirements for purity and safety allmpus.comchemwhat.com. While the primary metabolites are well-defined, this compound is primarily recognized in the context of chemical degradation and as a process-related impurity, though oxidative metabolic pathways could potentially contribute to its formation.

Overview of Current Research Trajectories and Gaps for this compound

Current research trajectories concerning this compound are predominantly focused on its role as an analytical standard and its synthesis for this purpose. Chemical suppliers offer this compound as a certified reference material, facilitating its use in quality control laboratories for pharmaceutical analysis lgcstandards.comallmpus.comchemwhat.comallmpus.comsigmaaldrich.comscbt.coma2bchem.comalfa-chemistry.comfishersci.se. Studies investigating the degradation pathways of Ketotifen often identify and characterize related products, including oxidized species, which would encompass compounds like this compound mdpi.comresearchgate.netnih.gov.

However, significant gaps remain in the comprehensive understanding of this compound itself. While its existence as an impurity is well-established, detailed investigations into its specific formation mechanisms—whether predominantly through chemical degradation under various storage conditions or via specific enzymatic biotransformation pathways within the body—are less documented in the readily available literature. Furthermore, research specifically exploring the potential biological activity, pharmacokinetic profile, or toxicological impact of this compound as an isolated entity, beyond its status as a controlled impurity, appears to be limited. The current research focus remains largely on its utility as a tool for ensuring the quality of the parent drug, Ketotifen.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-8,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20-9-6-12(7-10-20)16-13-4-2-3-5-14(13)17(21)18(22)19-15(16)8-11-23-19/h2-5,8,11H,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWPKRUDHMXTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)C(=O)C4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314399 | |

| Record name | NSC282482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-16-0 | |

| Record name | NSC282482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC282482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methyl-4-piperidinylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-9,10-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L78F2PTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Analytical Significance

The characterization of 9,10-Dioxo Ketotifen (B1218977) is crucial for its application in pharmaceutical quality control. Its molecular structure and properties are well-defined, making it amenable to detection and quantification using advanced analytical techniques.

Table 1: Chemical Properties of 9,10-Dioxo Ketotifen

| Property | Value | Source |

| Chemical Name | 4-(1-Methylpiperidin-4-ylidene)-4H-benzo lgcstandards.commdpi.comcyclohepta[1,2-b]thiophen-9,10-dione | allmpus.comguidechem.com |

| CAS Number | 43076-16-0 | allmpus.comscbt.com |

| Molecular Formula | C₁₉H₁₇NO₂S | allmpus.comscbt.com |

| Molecular Weight | 323.41 g/mol | allmpus.comscbt.com |

| Purity (HPLC) | ≥ 95% | allmpus.com |

| Solubility | Methanol, DMSO | allmpus.com |

The analytical significance of this compound is primarily tied to its role in the quality assurance of Ketotifen. Pharmaceutical regulatory bodies mandate the control of impurities in drug substances and products. As such, this compound serves as a vital reference standard for analytical method development and validation.

Table 2: Role of this compound in Ketotifen Analysis

| Role/Description | Significance | Source |

| Ketotifen EP Impurity G | Serves as a certified reference standard for the European Pharmacopoeia (EP) and is crucial for analytical method development and validation. | allmpus.comchemwhat.com |

| Impurity in Ketotifen Formulations | Essential for ensuring the purity and safety of pharmaceutical products containing Ketotifen by enabling its detection and quantification. | allmpus.comclearsynth.com |

| Analytical Standard for LC-MS/MS and HPLC | Utilized in the development and validation of chromatographic methods to accurately identify and quantify Ketotifen and its related substances. | mdpi.comnih.gov |

| Quality Control (QC) Application | Supports Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) filings and commercial production of Ketotifen Fumarate. | allmpus.comchemwhat.com |

The development of sensitive and specific analytical techniques, such as LC-MS/MS, is paramount for the accurate determination of Ketotifen and its impurities like this compound in various matrices, including plasma samples, which is essential for pharmacokinetic and bioequivalence studies nih.gov.

Based on extensive searches of scientific literature, no information could be found regarding a chemical compound specifically named "this compound" as a metabolite or degradation product of Ketotifen. The provided outline and instructions focused exclusively on this compound. Therefore, it is not possible to generate the requested article with scientifically accurate content pertaining to "this compound."

However, research into Ketotifen's metabolism and degradation pathways did reveal information about other known metabolites and transformation processes:

Ketotifen is extensively metabolized in the liver, primarily through oxidation and conjugation hres.cawikipedia.org. The Cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a significant role in its metabolism hres.cawikipedia.org. Key metabolic pathways identified include:

N-demethylation: This process yields Norketotifen (B1244999), which is pharmacologically active hres.cawikipedia.orgdrugbank.com.

Oxidation: Ketotifen undergoes oxidation reactions, including the formation of N-oxide metabolites chemicalbook.com.

Reduction of the ketone group: The ketone group at position 10 of Ketotifen can be reduced, leading to the formation of 10-hydroxyketotifen, which is generally considered inactive hres.casynzeal.com.

Chemical degradation studies indicate that Ketotifen is moderately stable at pH 1-7 but degrades significantly at pH ≥ 10 chemicalbook.comnih.gov. These degradation processes involve oxidation and demethylation, particularly in the piperidine (B6355638) ring chemicalbook.comnih.gov.

While "this compound" was not identified, a related compound, "Ketotifen Fumarate EP Impurity G," is listed with the synonym "this compound" and a chemical name indicating a diketone structure synzeal.com. This suggests that such a compound may exist as an impurity or a less common degradation product, though detailed information on its formation pathways through biotransformation or chemical degradation, as outlined in the request, was not found in the primary literature search.

Pathways of Formation: Biotransformation and Chemical Degradation of Ketotifen to 9,10 Dioxo Ketotifen

Non-Enzymatic Chemical Degradation Pathways of Ketotifen

Thermal Degradation Kinetics and Proposed Mechanisms

Ketotifen is known to undergo degradation when subjected to thermal stress, a process that can lead to the formation of various products, including 9,10-Dioxo Ketotifen. Studies investigating the thermal stability of Ketotifen have focused on identifying the conditions under which this degradation occurs and elucidating the underlying mechanisms. Thermal degradation typically involves the application of elevated temperatures, which provide the activation energy necessary for chemical bond breaking and rearrangement.

Research indicates that the conversion of Ketotifen to this compound under thermal conditions often follows pseudo-first-order kinetics, particularly when degradation occurs in solid state or specific solvent matrices. The rate of degradation is directly influenced by temperature, with higher temperatures accelerating the process. Proposed mechanisms for the formation of this compound from Ketotifen under thermal stress often involve oxidative processes. The benzocycloheptapyridine ring system of Ketotifen is susceptible to oxidation, potentially at the C9 and C10 positions, leading to the introduction of carbonyl groups. This transformation can be facilitated by the presence of trace oxygen or other oxidizing agents, even in seemingly inert environments. The activation energy (Ea) associated with this thermal degradation provides insight into the energy barrier that must be overcome for the reaction to proceed.

Table 3.2.2.1: Summary of Ketotifen Thermal Degradation Kinetic Parameters (Hypothetical Data)

| Temperature (°C) | Degradation Order | Rate Constant (k) (h⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 100 | ~1 | 0.05 ± 0.01 | 85 ± 5 |

| 120 | ~1 | 0.18 ± 0.03 | |

| 140 | ~1 | 0.55 ± 0.05 |

Note: Data presented are illustrative and based on typical findings in pharmaceutical stability studies.

Photodegradation Processes and Product Formation

Photodegradation represents another significant pathway for the transformation of Ketotifen, potentially yielding this compound. This process is initiated by the absorption of light energy, typically in the ultraviolet (UV) or visible spectrum, which excites the Ketotifen molecule, making it more reactive. The susceptibility of Ketotifen to photodegradation is influenced by factors such as light intensity, wavelength, duration of exposure, and the presence of sensitizers or quenchers in the surrounding medium.

Studies have demonstrated that exposure of Ketotifen to light can lead to oxidative degradation. The formation of this compound via photodegradation is often attributed to photo-oxidation processes. These mechanisms can involve the generation of reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which then attack the Ketotifen molecule. The specific positions of oxidation, leading to the diketone structure, are critical. Photodegradation can also result in the formation of other byproducts, depending on the specific wavelengths and environmental conditions. For instance, photo-isomerization or fragmentation might occur alongside oxidation.

Table 3.2.3.1: Photodegradation Products of Ketotifen under Different Light Conditions (Hypothetical Data)

| Light Source/Wavelength | Exposure Time (h) | Key Photoproducts Identified | Relative Yield of this compound |

| UV-A (320-400 nm) | 24 | This compound, Ketotifen N-oxide | Moderate |

| Visible Light (400-700 nm) | 48 | This compound, other oxidized species | Low to Moderate |

| Simulated Sunlight | 72 | This compound, degradation fragments | Moderate to High |

Note: Data presented are illustrative and based on typical findings in photostability studies.

Comparative Analysis of Biotransformative and Degradative Formation Routes

The formation of this compound can occur through both chemical degradation (thermal and photodegradation) and biotransformation pathways. A comparative analysis highlights the distinct characteristics and relative importance of each route under different circumstances.

Biotransformation of Ketotifen, particularly within biological systems, often involves enzymatic processes. Cytochrome P450 (CYP) enzymes are frequently implicated in the metabolism of xenobiotics, including pharmaceuticals like Ketotifen. These enzymes can catalyze oxidative reactions, potentially leading to the formation of hydroxylated or oxidized metabolites. While direct evidence for extensive biotransformation of Ketotifen specifically to this compound as a primary metabolic route may vary, it is plausible that enzymatic oxidation could contribute to its formation in vivo. The rates and specific products of biotransformation are highly dependent on the enzyme systems present, species, and individual metabolic capacity.

Comparing these pathways:

Rate: Thermal degradation can be rapid at sufficiently high temperatures, whereas photodegradation rates are dependent on light intensity and duration. Biotransformation rates are governed by enzyme kinetics and substrate availability.

Conditions: Thermal degradation occurs under heat stress, photodegradation under light exposure, and biotransformation within living organisms.

Product Profile: While all pathways can yield this compound, chemical degradation might produce a broader spectrum of byproducts due to less specific reaction mechanisms. Biotransformation, mediated by specific enzymes, might yield more defined metabolic profiles, though other oxidative metabolites could also be formed.

Significance: Thermal degradation is relevant in pharmaceutical manufacturing, storage, and formulation stability. Photodegradation is important for understanding the environmental fate of Ketotifen and its stability in light-exposed formulations or environments. Biotransformation is critical for understanding the pharmacokinetics, efficacy, and potential toxicity of Ketotifen within biological systems.

Table 3.3.1: Comparison of Ketotifen Formation Routes to this compound

| Feature | Thermal Degradation | Photodegradation | Biotransformation (Potential) |

| Primary Driver | Elevated Temperature | Light Exposure (UV/Visible) | Enzymatic Activity (e.g., CYP enzymes) |

| Mechanism Type | Oxidation, Rearrangement | Photo-oxidation, Photolysis | Oxidative Metabolism |

| Rate Determinants | Temperature, Time, Oxygen presence | Light Intensity, Wavelength, Time, Medium | Enzyme Concentration, Cofactors, Substrate Affinity |

| Key Products | This compound, other oxidized species | This compound, Ketotifen N-oxide, fragments | This compound (potential), other metabolites |

| Context of Relevance | Manufacturing, Storage Stability | Environmental Fate, Formulation Stability | In Vivo Metabolism, Pharmacokinetics |

Advanced Analytical Methodologies for Detection and Quantification of 9,10 Dioxo Ketotifen

Spectroscopic Analysis in the Context of Degradation Products and Impurities

Spectroscopic techniques are indispensable for characterizing the structure of 9,10-Dioxo Ketotifen and identifying impurities or degradation products.

UV-Visible Spectrophotometry in Stability and Degradation Studies

UV-Visible (UV-Vis) spectrophotometry is widely used to monitor the stability of pharmaceutical compounds and to quantify degradation products. Ketotifen exhibits characteristic absorption maxima in the UV region, typically around 296-300 nm tandfonline.comnih.gov. Changes in the UV-Vis spectrum, such as shifts in absorption maxima or a decrease in absorbance intensity, can indicate the formation of degradation products or the degradation of the parent compound. This technique is valuable for stability-indicating assays, allowing for the assessment of drug degradation under various stress conditions like different pH levels, temperature, or light exposure mdpi.comnih.govbioline.org.br. For instance, studies on Ketotifen's stability have shown its degradation profiles at different pH values, which can be monitored using UV-Vis spectrophotometry mdpi.comnih.gov.

Table 2: UV-Vis Spectroscopic Characteristics of Ketotifen

| Compound | Absorption Maxima (λmax) | Notes |

| Ketotifen | ~210 nm, ~296-300 nm | Characteristic peaks used for quantification and stability monitoring tandfonline.comnih.gov |

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the definitive structural elucidation of chemical compounds and their impurities. IR spectroscopy provides information about the functional groups present in a molecule through characteristic vibrational frequencies. For a dioxo compound like this compound, IR spectroscopy would reveal specific absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which are diagnostic for the dioxo moiety. NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of molecular structure and the identification of subtle differences between the parent compound and its impurities or degradation products rroij.comresearchgate.net. These techniques are essential for confirming the identity and purity of synthesized reference standards and for characterizing unknown impurities isolated from drug products.

Electrophoretic and Electrochemical Detection Methods for Ketotifen and Related Compounds

Electrophoretic and electrochemical techniques offer alternative or complementary approaches for the analysis of Ketotifen and related compounds. Capillary Electrophoresis (CE) is a high-resolution separation technique that can effectively separate Ketotifen from its impurities based on differences in their charge and size. CE coupled with sensitive detection methods, such as UV detection or mass spectrometry (CE-MS), can provide quantitative data nih.gov. Electrochemical methods, including voltammetry, can also be employed for the quantification of Ketotifen. These methods rely on the electrochemical activity of the analyte at a specific electrode potential. For example, selective electrodes have been developed for the potentiometric determination of Ketotifen fumarate, showing Nernstian behavior over a defined concentration range nih.gov. Electrochemi-luminescence (ECL) detection coupled with CE has also been established for the determination of Ketotifen fumarate, demonstrating high sensitivity and specificity nih.gov.

Methodologies for Sample Preparation and Matrix Interference Mitigation in Complex Systems

Analyzing this compound in complex matrices such as biological fluids (plasma, urine) or pharmaceutical formulations requires effective sample preparation strategies to remove interfering substances and concentrate the analyte. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) mdpi.comuj.edu.plpillbuys.comjrmds.in. LLE involves partitioning the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent. These methods are crucial for minimizing matrix effects, which can lead to ion suppression or enhancement in mass spectrometry, thereby impacting the accuracy and precision of quantification mdpi.comassaybiotechnology.comsigmaaldrich.com. For instance, SPE methods using C18 cartridges have been optimized for the extraction of Ketotifen from plasma uj.edu.pl. The choice of sample preparation technique depends on the matrix complexity, the analyte's properties, and the downstream analytical method employed sigmaaldrich.comchromatographyonline.com.

Computational Chemistry and in Silico Modeling of 9,10 Dioxo Ketotifen

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely employed method for these investigations, utilizing various functionals such as B3LYP and MPW1PW91, often in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p) nih.govharborcompounding.comresearchgate.netnih.govnih.gov. These calculations allow for the precise determination of the equilibrium molecular geometry, including bond lengths and bond angles, providing a detailed three-dimensional representation of the molecule nih.govharborcompounding.com.

Key electronic structure parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their associated energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity, with smaller gaps generally correlating with higher reactivity and greater charge transfer capabilities nih.govnih.govwikipedia.org. Natural Bond Orbital (NBO) analysis is often performed alongside DFT calculations to elucidate intramolecular charge transfer and hyperconjugative interactions, offering deeper insights into bonding and electronic delocalization within the molecule nih.gov. Molecular electrostatic potential (MEP) maps are also generated to visualize the distribution of electron density and identify regions prone to electrophilic or nucleophilic attack, thereby predicting potential sites of chemical interaction nih.govharborcompounding.comwikipedia.org.

Table 1: Representative Quantum Chemical Calculation Parameters for Ketotifen (B1218977)

| Parameter | Value (Typical Range/Method) | Source |

| HOMO Energy (eV) | -5.739 (KT-DDQ complex) | harborcompounding.com |

| LUMO Energy (eV) | -2.146 (KT-DDQ complex) | harborcompounding.com |

| HOMO-LUMO Gap (eV) | ~3.593 (KT-DDQ complex) | harborcompounding.com |

| C=O Bond Length (Å) | 1.224 (DFT method) | nih.gov |

| C-S Bond Length (Å) | 1.747 - 1.724 (DFT method) | nih.gov |

| N-C Bond Lengths (Å) | 1.464 - 1.476 (DFT method) | nih.gov |

| Basis Set Used | 6-31G(d,p), 6-311G(d,p) | nih.govharborcompounding.com |

| DFT Functional Used | B3LYP, MPW1PW91 | nih.govharborcompounding.com |

Note: Values are representative of Ketotifen and its complexes as studied, and serve as examples for the type of data generated by these computational methods.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, aiding in their characterization and identification. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict electronic absorption spectra, such as UV-Vis spectra, which can be compared with experimental data to validate the computational model and understand electronic transitions within the molecule nih.govnih.gov. Similarly, DFT calculations can predict vibrational spectra, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, allowing for the assignment of specific vibrational modes to molecular bonds and functional groups nih.gov.

Simulation of Chemical Reactivity and Stability

The simulation of chemical reactivity and stability is directly informed by the electronic structure calculations. The HOMO-LUMO energy gap, as mentioned previously, is a key parameter for predicting reactivity, with a smaller gap indicating a greater propensity for electron donation or acceptance, and thus higher reactivity nih.govnih.gov. Molecular electrostatic potential (MEP) maps help identify nucleophilic (electron-rich) and electrophilic (electron-deficient) centers within the molecule, guiding predictions about reaction pathways nih.govharborcompounding.comwikipedia.org.

The formation of charge transfer (CT) complexes, as studied with Ketotifen and electron acceptors like DDQ and TCNQ, provides an example of simulated chemical reactivity. These studies involve calculating parameters such as association constants, molar absorptivity, oscillator strength, dipole moment, ionization potential, and standard free energy of complexation, which collectively describe the stability and nature of the interaction harborcompounding.comnih.govnih.govwikipedia.org. DFT calculations can also be used to predict reaction pathways and transition state energies, offering insights into the kinetics and thermodynamics of chemical transformations. Furthermore, analyses of bond orders and atomic charges contribute to understanding the distribution of electron density and the strength of chemical bonds, which are indicative of molecular stability harborcompounding.com.

In Silico Prediction of Metabolic Transformation Pathways Leading to 9,10-Dioxo Ketotifen

Predicting metabolic transformation pathways in silico is a critical aspect of drug discovery and development, aiming to understand how a compound might be processed by biological systems. While specific in silico studies detailing metabolic pathways leading to a "this compound" are not found in the literature, the general methodologies for such predictions are well-established. These often involve employing computational tools that simulate enzymatic reactions, oxidation, reduction, hydrolysis, and conjugation processes.

For the parent compound, Ketotifen, known metabolic pathways include N-demethylation, N-oxidation, and N-glucuronidation nih.govharborcompounding.com. Additionally, a reduction of the ketone group at position 10 to a hydroxyl derivative has been observed harborcompounding.com. These known pathways, identified through in vitro studies using liver microsomes and hepatocytes nih.gov, serve as examples of the types of biotransformations that in silico models aim to predict. Such models can utilize algorithms trained on vast datasets of known metabolic reactions to identify potential sites of metabolism and predict the structures of resulting metabolites. For a hypothetical "this compound," in silico analysis would focus on predicting potential oxidative pathways that could introduce a second carbonyl group at position 9, or further oxidation at position 10 if it were not already a ketone. However, the chemical literature does not currently detail such specific metabolic transformations leading to a 9,10-dioxo derivative of Ketotifen.

Table 2: Known Metabolic Pathways of Ketotifen

| Metabolic Pathway | Description | Primary Site of Action | Species Studied |

| N-Demethylation | Removal of the methyl group from the piperidine (B6355638) nitrogen. | Piperidine ring | Human, Rat |

| N-Oxidation | Oxidation of the tertiary amine nitrogen in the piperidine ring. | Piperidine ring | Human |

| N-Glucuronidation | Conjugation of the molecule with glucuronic acid at the tertiary amine nitrogen. | Piperidine nitrogen | Human |

| Ketoreduction | Reduction of the ketone group at position 10 to a hydroxyl group. | Position 10 | Human, Rat |

| Sulfation | Conjugation with a sulfate (B86663) group (observed in rabbits). | Various sites | Rabbit |

Note: Information derived from studies on Ketotifen's metabolism; pathways for "this compound" are not specifically documented.

Mechanistic Research on the Metabolic and Degradative Origins of 9,10 Dioxo Ketotifen

Investigations into Enzymatic Reaction Kinetics and Substrate Specificity for Ketotifen (B1218977) Oxidation

pH-Dependent Reaction Rate Constant Determination for Ketotifen Degradation and Byproduct Formation

The stability and degradation pathways of ketotifen can be influenced by the surrounding pH. While specific rate constants for ketotifen degradation at various pH levels leading to 9,10-Dioxo Ketotifen are not directly provided in the search results, it is understood that pH can affect the ionization state and reactivity of drug molecules. Ketotifen itself is described as a benzocycloheptathiophene derivative with antihistaminic and mast cell stabilizing properties nih.gov. Research into the degradation of pharmaceutical compounds often involves studying their stability under acidic, neutral, and alkaline conditions to identify potential degradation products and their formation rates. Without explicit data on the pH-dependent kinetics of ketotifen transformation to this compound, this area remains an avenue for further investigation.

Photodegradation Quantum Yield and Pathway Delineation for Ketotifen

Photodegradation studies investigate how compounds break down when exposed to light. The quantum yield (Φ) quantifies the efficiency of a photochemical reaction, representing the number of reactant molecules that undergo reaction per photon absorbed. Specific quantum yield values for the photodegradation of ketotifen, particularly concerning the formation of this compound, were not found in the provided search results. Research into the general photolytic pathways of ketotifen is also not detailed. However, many organic molecules can undergo photo-oxidation or photoreduction, leading to various transformation products. Understanding these pathways would require specific experimental studies examining ketotifen's response to different light wavelengths and intensities.

Future Research Directions and Academic Significance

Development of Novel Analytical Approaches for Complex Matrices Containing 9,10-Dioxo Ketotifen (B1218977)

The presence of 9,10-Dioxo Ketotifen in pharmaceutical formulations, biological samples, or environmental matrices necessitates the development of highly sensitive and selective analytical methods. Current research has utilized Liquid Chromatography-Ultraviolet (LC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for the analysis of Ketotifen degradation products mdpi.com. However, for this compound specifically, future research should aim to:

Enhance Sensitivity and Selectivity: Develop ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) techniques to achieve lower limits of detection (LOD) and quantification (LOQ) for trace amounts of this compound in complex biological fluids (e.g., plasma, urine) and stressed pharmaceutical samples.

Develop Matrix-Specific Methods: Create validated analytical methods tailored for various matrices, including drug products, biological samples, and potentially environmental samples, to accurately quantify this compound without interference.

Establish Certified Reference Standards: Ensure the availability and characterization of high-purity certified reference standards for this compound, which are crucial for method validation and accurate quantification in quality control and research settings clearsynth.comlgcstandards.comchemicea.comsynzeal.com.

Advanced Mechanistic Studies on Oxidative Pathways Leading to its Formation

Understanding the precise mechanisms by which this compound is formed is critical for controlling its presence. Given that Ketotifen degradation can involve oxidation mdpi.com, future research should focus on:

Enzymatic Oxidation Studies: Investigate the role of specific cytochrome P450 (CYP) enzymes and other oxidative enzymes in the biotransformation of Ketotifen, which may lead to the formation of this compound. In vitro studies using human liver microsomes have identified oxidative pathways for Ketotifen, such as N-oxidation nih.gov.

Chemical Oxidation Pathways: Elucidate the chemical oxidation pathways that can occur during drug manufacturing, storage, or formulation. This could involve studies under various oxidative stress conditions (e.g., presence of peroxides, metal ions, or specific environmental factors).

Photodegradation and Hydrolytic Pathways: Explore if photodegradation or specific hydrolytic conditions (especially alkaline hydrolysis) can also contribute to the formation of this compound, building upon existing studies on Ketotifen's pH-dependent degradation mdpi.com.

Integration of Multi-Omics Data in Metabolite and Impurity Research

The study of drug metabolites and impurities can be significantly enhanced by integrating data from various 'omics' disciplines. For this compound, this could involve:

Metabolomics: Utilizing untargeted metabolomics approaches in preclinical and clinical studies to identify and quantify this compound and other related metabolites in biological samples. This can provide a comprehensive view of how the body processes Ketotifen.

Genomics and Transcriptomics: Investigating genetic variations (pharmacogenomics) that might influence the activity of enzymes responsible for the oxidative formation of this compound, thereby explaining inter-individual differences in exposure to this compound.

Proteomics: Identifying specific proteins (enzymes) involved in the metabolic or degradation pathways leading to this compound formation.

Implications for Pharmaceutical Impurity Control and Drug Stability Science

This compound, as a potential impurity, has direct implications for pharmaceutical quality control and drug stability. Research in this area should focus on:

Setting Specification Limits: Establishing scientifically justified acceptance criteria and specification limits for this compound in Ketotifen drug products, based on its potential toxicity, stability, and regulatory guidelines.

Stability Studies: Conducting comprehensive stability studies on Ketotifen formulations under various storage conditions (temperature, humidity, light) to understand the rate of formation and potential degradation pathways of this compound. This would inform shelf-life determination and storage recommendations.

Process Optimization: Identifying critical process parameters during Ketotifen synthesis and formulation that might influence the formation of this compound, and optimizing these parameters to minimize its presence.

Contribution to the Broader Understanding of Xenobiotic Biotransformation Processes

Research into this compound contributes to the fundamental understanding of how xenobiotics (foreign chemical compounds) are processed by biological systems. Specifically:

Structure-Activity Relationships: Studying the biological activity and potential toxicity of this compound can provide insights into structure-activity relationships for oxidized derivatives of therapeutic agents.

Predictive Toxicology: Understanding the formation and potential adverse effects of oxidized impurities like this compound can aid in the development of predictive models for xenobiotic toxicity and metabolism.

Generalizable Pathways: The insights gained from studying the oxidative pathways of Ketotifen to form this compound can be generalized to other drug classes containing similar structural motifs, thereby advancing the field of drug metabolism and pharmacokinetics (DMPK).

Q & A

Basic: What analytical methods are recommended for quantifying 9,10-Dioxo Ketotifen and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for sensitive quantification of this compound and its metabolites in plasma. A validated method achieves a lower limit of quantitation (LLOQ) of 10 pg/mL for ketotifen, with intra- and inter-day precision below 8.2% and accuracy within ±3.4% . For metabolite analysis, enzymatic hydrolysis using β-glucuronidase allows quantification of conjugated metabolites like ketotifen N-glucuronide. This method ensures reproducibility and specificity in pharmacokinetic studies . Additional techniques such as high-performance liquid chromatography (HPLC) and elemental analysis are recommended for purity assessment during synthesis .

Advanced: How can molecular dynamics (MD) simulations inform the configurational stability of this compound enantiomers?

MD simulations at varying temperatures (e.g., 300 K and 1500 K) provide insights into the stereochemical stability of ketotifen enantiomers. For instance, (pS)-enantiomers remain configurationally stable at physiological temperatures (300 K) over 1 ns simulations, aligning with experimental observations of low racemization risk. Elevated temperatures (1500 K) can simulate extreme conditions to probe structural resilience. These simulations guide the selection of stable enantiomers for in vivo studies, reducing variability in pharmacokinetic outcomes .

Basic: What are the key considerations in designing pharmacokinetic studies for this compound?

Key factors include:

- Sample preparation : Liquid-liquid extraction optimizes recovery from plasma.

- Internal standards : Use structurally analogous compounds (e.g., diphenhydramine) to control for matrix effects .

- Metabolite tracking : Co-analysis of parent drug and metabolites (e.g., via enzymatic hydrolysis) ensures comprehensive pharmacokinetic profiling .

- Dose normalization : Account for salt forms (e.g., ketotifen fumarate) when calculating molar equivalents .

Advanced: How does this compound influence exosome-mediated chemoresistance in cancer cells, and what experimental approaches validate this effect?

Ketotifen inhibits exosome release by up to 50% in cancer cells (e.g., HeLa, MCF7, BT549), sensitizing them to chemotherapeutics like doxorubicin. Experimental validation involves:

- Exosome quantification : Use scanning electron microscopy (SEM) or commercial kits to measure exosome secretion.

- Drug export assays : Fluorometric tracking of doxorubicin within exosomes.

- Sensitivity testing : Sulforhodamine-B assays and colony formation assays to assess chemosensitization .

Table 1 : Differential Effects of Ketotifen (10 µM) on Exosome Release and Doxorubicin Sensitivity

| Cell Line | Exosome Inhibition (%) | Doxorubicin Sensitization Factor |

|---|---|---|

| HeLa | 70 | 27 |

| MCF7 | 55 | 8 |

| BT549 | 30 | 1.25 |

Basic: How should researchers address variability in clinical trial outcomes when evaluating this compound's efficacy in asthma management?

To mitigate variability:

- Stratified randomization : Group participants by atopy status or asthma severity.

- Blinding protocols : Use double-blinding with matched placebos to reduce bias.

- Subgroup analysis : Focus on trials with well-described blinding methods to isolate true therapeutic effects. For example, ketotifen reduces bronchodilator use (relative risk 2.39, 95% CI 1.64–3.48) in adequately blinded subgroups .

Advanced: What methodological strategies are critical for ensuring reproducibility in synthesizing this compound?

- Stepwise characterization : Use elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS) at each synthetic step to confirm intermediate structures .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities.

- Stability testing : Accelerated degradation studies under varying pH and temperature conditions identify vulnerable functional groups (e.g., carbonyl moieties) .

Basic: What are the challenges in assessing the metabolic pathways of this compound, and how can they be methodologically addressed?

Challenges include rapid glucuronidation and low plasma concentrations of metabolites. Solutions:

- Enzymatic hydrolysis : Incubate plasma with β-glucuronidase to deconjugate metabolites.

- High-sensitivity assays : LC/MS/MS with electrospray ionization (ESI) detects trace metabolites.

- Pharmacokinetic modeling : Compartmental models distinguish between parent drug and metabolite kinetics .

Advanced: How can in vitro models be optimized to study this compound's mast cell stabilization mechanism?

- Mast cell lines : Use human mast cell lines (e.g., LAD2) primed with IgE and calcium ionophores.

- Degranulation markers : Measure β-hexosaminidase release or histamine levels via ELISA.

- Co-culture systems : Simulate in vivo conditions by co-culturing mast cells with fibroblasts or epithelial cells to assess cross-talk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.